molecular formula C15H23N3O6S B605796 Azide-PEG4-Tos CAS No. 168640-82-2

Azide-PEG4-Tos

Cat. No. B605796
CAS RN: 168640-82-2
M. Wt: 373.42
InChI Key: ZYZZLMAEZYMGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azide-PEG4-Tos is a PEG derivative containing an azide group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . It is commonly used in the synthesis of PROTACs .


Synthesis Analysis

Azide-PEG4-Tos can be used in the synthesis of PROTACs . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .


Molecular Structure Analysis

Azide-PEG4-Tos has a molecular weight of 373.4 g/mol . Its molecular formula is C15H23N3O6S .


Chemical Reactions Analysis

The azide group in Azide-PEG4-Tos can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .

Scientific Research Applications

Protein Labeling & Crosslinking

Azide-PEG4-Tos can be used to derivatize primary amines of proteins or amine-coated polymer surfaces for ligation to phosphine-modified molecules . This NHS-ester compound reacts to form covalent bonds with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) .

Click Chemistry

The azide group in Azide-PEG4-Tos can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly efficient and specific, enabling the conjugation of derivatized molecules in biological samples .

Bioconjugation

Azide-PEG4-Tos is used in bioconjugation, a process that involves attaching two or more biomolecules together. The azide group reacts with phosphine-labeled molecules by a mechanism known as Staudinger chemistry .

Drug Delivery

Azide-PEG4-Tos can be used in the development of drug delivery systems. The PEG spacer is hydrophilic and non-immunogenic, improving the water solubility of the target molecule while reducing its immunogenicity .

Surface Modification

Azide-PEG4-Tos can be used for the modification of surfaces, such as amine-coated polymer surfaces . This allows for the attachment of various functional groups, enabling the creation of surfaces with specific properties.

Synthesis of Heterobifunctional Compounds

Azide-PEG4-Tos is a heterofunctional crosslinker containing an azide (N3) group and a tosyl group . The tosyl group is a good leaving group for nucleophilic substitution reactions , making it useful in the synthesis of heterobifunctional compounds.

Safety And Hazards

Azide-PEG4-Tos is harmful in contact with skin, if inhaled, and if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear suitable personal protective equipment when handling this substance .

Future Directions

Azide-PEG4-Tos is a promising compound in the field of bionanotechnology. Its use in the synthesis of PROTACs and its potential for bioconjugation and PEGylation suggest that it could have significant applications in drug delivery and other biomedical fields .

properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O6S/c1-14-2-4-15(5-3-14)25(19,20)24-13-12-23-11-10-22-9-8-21-7-6-17-18-16/h2-5H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZZLMAEZYMGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azide-PEG4-Tos

Synthesis routes and methods

Procedure details

Sodium azide and tetraethylene glycol ditosylate were reacted according Example 7 p to yield 0.7 g (19%) of 8 as a colorless oil. 1H NMR (400 MHz, CDCl3): δ 2.44 (s, 3H), 3.38 (t, J=5.2 Hz, 2H), 3.55-3.70 (m, 12H), 4.16 (t, J=5.2 Hz, 2H), 7.34 (d, J=8.4 Hz, 2H), 7.78 (d, J=8.4 Hz, 2H); 13C NMR (100.6 MHz, CDCl3): δ 21.6, 50.7, 68.7, 68.8, 69.2, 70.0, 70.6-70.7, 127.9, 129.8, 133.1, 144.7 MS ESI (m/z): [M+H]+ calcd. for C15H24O6N3S, 374.2. found 374.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azide-PEG4-Tos
Reactant of Route 2
Reactant of Route 2
Azide-PEG4-Tos
Reactant of Route 3
Reactant of Route 3
Azide-PEG4-Tos
Reactant of Route 4
Reactant of Route 4
Azide-PEG4-Tos
Reactant of Route 5
Reactant of Route 5
Azide-PEG4-Tos
Reactant of Route 6
Reactant of Route 6
Azide-PEG4-Tos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.